Methyl 2-amino-3-methoxybenzoate: A Comprehensive Technical Guide
Methyl 2-amino-3-methoxybenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-methoxybenzoate is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both an amine and an ester group on a substituted benzene ring, makes it a versatile intermediate in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of Methyl 2-amino-3-methoxybenzoate are summarized below. These values are compiled from various sources and provide a baseline for its handling and application in a laboratory setting.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow to orange powder or crystals | TCI EUROPE N.V. |
| Melting Point | 48 °C | Biosynth |
| Boiling Point | 117 °C | Biosynth |
| CAS Number | 5121-34-6 | --INVALID-LINK-- |
Spectroscopic and Other Properties
| Property | Value | Reference |
| InChI | InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | --INVALID-LINK-- |
| InChIKey | YJEZEMGLLFLMDF-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | COC1=CC=CC(=C1N)C(=O)OC | --INVALID-LINK-- |
| XLogP3-AA | 1.9 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and characterization of Methyl 2-amino-3-methoxybenzoate. These protocols are based on established chemical transformations and standard analytical techniques.
Synthesis: Fischer Esterification of 2-Amino-3-methoxybenzoic Acid
This protocol details the synthesis of Methyl 2-amino-3-methoxybenzoate from its corresponding carboxylic acid via Fischer esterification.
Materials:
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2-Amino-3-methoxybenzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
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Acid Catalyst Addition: Cool the solution in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (approximately 0.2-0.3 equivalents) to the stirring solution. An exotherm may be observed.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol using a rotary evaporator.
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Neutralization: Carefully dilute the residue with cold deionized water and transfer it to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude Methyl 2-amino-3-methoxybenzoate can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of Methyl 2-amino-3-methoxybenzoate.
Materials:
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Sample of Methyl 2-amino-3-methoxybenzoate
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Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
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NMR tube
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Pipette
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NMR spectrometer
Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 2-amino-3-methoxybenzoate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
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Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
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Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.
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Data Acquisition: Set up the desired experiments (e.g., ¹H, ¹³C, DEPT-135). Standard acquisition parameters are typically sufficient, but may be optimized as needed.
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Data Processing: After data acquisition, process the spectra by applying Fourier transformation, phase correction, and baseline correction.
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Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for all signals in both ¹H and ¹³C NMR spectra. Compare the observed spectra with expected values to confirm the structure.
Characterization: Infrared (IR) Spectroscopy
This protocol describes the general procedure for obtaining an IR spectrum of Methyl 2-amino-3-methoxybenzoate using the Attenuated Total Reflectance (ATR) technique.
Materials:
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Sample of Methyl 2-amino-3-methoxybenzoate
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FTIR spectrometer with an ATR accessory
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Spatula
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Solvent for cleaning (e.g., isopropanol or acetone)
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Lint-free wipes
Procedure:
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Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
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Sample Application: Place a small amount of the solid Methyl 2-amino-3-methoxybenzoate sample onto the ATR crystal using a clean spatula.
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Pressure Application: Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
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Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups present in the molecule, such as N-H stretches (amine), C=O stretch (ester), C-O stretches, and aromatic C-H and C=C stretches.
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Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to Methyl 2-amino-3-methoxybenzoate.
Caption: Synthesis workflow for Methyl 2-amino-3-methoxybenzoate.
Caption: Analytical workflow for structural characterization.
